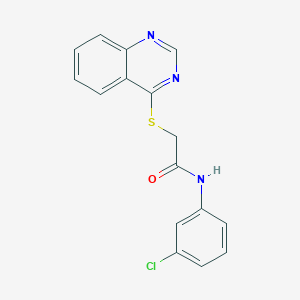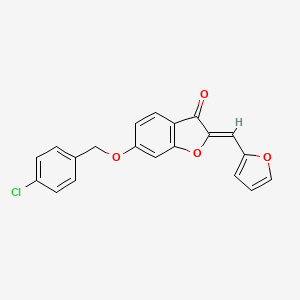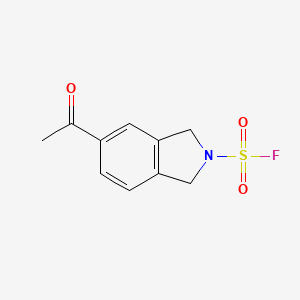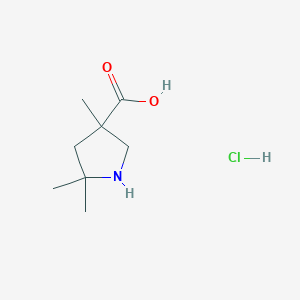
N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide is a useful research compound. Its molecular formula is C16H12ClN3OS and its molecular weight is 329.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antihistamine Potential
N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide derivatives have been explored for their potential as antihistamine agents. Studies have shown that certain derivatives, such as 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-ones, exhibit significant in vivo H1-antihistaminic activity, outperforming reference standards like chlorpheniramine maleate in some cases. These compounds were found to protect animals from histamine-induced bronchospasm, suggesting their utility in allergy treatment (Alagarsamy et al., 2014).
Antitumor Activity
Several studies have investigated the antitumor properties of this compound derivatives. For example, 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity, with certain compounds displaying more potency than 5-fluorouracil (5-FU) against various cancer cell lines. Molecular docking studies indicated that these compounds could inhibit key enzymes involved in cancer cell proliferation (Al-Suwaidan et al., 2016).
Anticonvulsant Potential
Research on this compound derivatives also extends to the field of anticonvulsant drugs. Studies involving the synthesis of these compounds and their evaluation for anticonvulsant activity revealed their potential in this area. Molecular docking and in vivo experiments indicated their affinity to GABAergic biotargets, which are crucial in the management of convulsive disorders (El Kayal et al., 2022).
Cytotoxic Evaluation
The cytotoxic effects of quinazolinone derivatives have been studied extensively. For instance, quinazolinone-1, 3, 4-oxadiazole derivatives showed remarkable cytotoxic activity against cancer cell lines like MCF-7 and HeLa. Alterations in the substituents on the quinazolinone ring were found to impact cytotoxic activity significantly (Hassanzadeh et al., 2019).
Dual Action H1R/H4R Ligands
Some this compound derivatives have been identified as dual action H1 and H4 receptor ligands. This unique profile suggests added therapeutic benefits, potentially in the treatment of allergies and inflammatory conditions (Smits et al., 2008).
Antimicrobial and Antitubercular Agents
Research into the antimicrobial and antitubercular properties of this compound derivatives has shown promising results. These compounds have exhibited significant activity against drug-resistant pathogens like M. tuberculosis, suggesting their potential as novel antimycobacterial agents (Subramaniam & Rao, 2012).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-11-4-3-5-12(8-11)20-15(21)9-22-16-13-6-1-2-7-14(13)18-10-19-16/h1-8,10H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGABSPJIXVMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(5-Chloropyrimidin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2661332.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2661334.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2661335.png)

![1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2661337.png)
![5-(3,5-dimethylpiperidin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2661339.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2661342.png)
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2661344.png)

![3-oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2661346.png)
![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-benzenecarbaldehyde](/img/structure/B2661348.png)


